Vandetanib hydrochloride - 524722-52-9

Vandetanib hydrochloride

Catalog Number: EVT-3280104
CAS Number: 524722-52-9
Molecular Formula: C22H25BrClFN4O2
Molecular Weight: 511.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vandetanib Hydrochloride is a potent, orally bioavailable, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) [, ]. It specifically targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase [, , ]. This inhibitory action makes Vandetanib Hydrochloride a valuable tool in investigating various cellular processes, particularly those related to angiogenesis and tumor growth [, , ].

Mechanism of Action

Vandetanib Hydrochloride exerts its effects by competitively binding to the ATP-binding site of its target kinases: VEGFR, EGFR, and RET [, ]. This binding inhibits the phosphorylation of downstream signaling molecules, ultimately disrupting the signaling pathways these kinases regulate [, , , ].

  • VEGFR Inhibition: By blocking VEGFR signaling, Vandetanib Hydrochloride disrupts the formation of new blood vessels (angiogenesis), a crucial process for tumor growth and metastasis [, , ].
  • EGFR Inhibition: Inhibiting EGFR signaling affects various cellular processes, including cell proliferation, survival, and migration, all of which are implicated in tumor development and progression [, , ].
  • RET Inhibition: Vandetanib Hydrochloride's ability to inhibit RET is particularly relevant in medullary thyroid cancer (MTC), where RET mutations are common drivers of tumor growth [, , ].
Applications
  • Cancer Research: Vandetanib Hydrochloride serves as a valuable tool for studying various cancers, including medullary thyroid cancer, hepatocellular carcinoma, breast cancer, and anaplastic thyroid cancer [, , , , , ]. Its antiangiogenic and antiproliferative properties make it suitable for investigating tumor growth, metastasis, and drug resistance mechanisms [, , , , ].
  • Angiogenesis Research: Vandetanib Hydrochloride's potent inhibition of VEGFR signaling makes it a useful tool for studying angiogenesis in various contexts, including tumor growth, wound healing, and ischemic diseases [, , ]. Researchers use it to investigate the molecular mechanisms underlying angiogenesis and to develop novel antiangiogenic therapies [, ].
  • Drug Development: Vandetanib Hydrochloride serves as a lead compound or a tool for developing new and improved kinase inhibitors [, , , ]. By understanding its interactions with target kinases, researchers can design more selective and potent inhibitors for various therapeutic applications [, ].
Future Directions
  • Elucidating Resistance Mechanisms: Further research is crucial to unravel the complex mechanisms of resistance to Vandetanib Hydrochloride in various cancers [, , , ]. Understanding these mechanisms could pave the way for developing strategies to overcome resistance and improve treatment outcomes.
  • Developing Novel Drug Combinations: Exploring synergistic drug combinations with Vandetanib Hydrochloride holds promise for enhancing its efficacy and potentially overcoming resistance mechanisms [, ].
  • Expanding Therapeutic Applications: Investigating the potential of Vandetanib Hydrochloride in other diseases where aberrant kinase activity plays a role, such as inflammatory disorders and fibrotic diseases, could lead to novel therapeutic avenues [, ].

N-Desmethylvandetanib

Compound Description: N-Desmethylvandetanib is a major metabolite of vandetanib hydrochloride formed through N-demethylation, primarily catalyzed by cytochrome P450 3A4 (CYP3A4). [] This metabolic pathway is significant due to the high expression of CYP3A4 in the human liver. [] While N-desmethylvandetanib's specific biological activity is not extensively discussed in the provided papers, its presence as a major metabolite highlights the metabolic pathway of vandetanib hydrochloride within the body.

Nintedanib

Compound Description: Nintedanib is a tyrosine kinase inhibitor with structural similarities to vandetanib hydrochloride. [] It exhibits inhibitory activity against various tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). [] Nintedanib is effective in inhibiting the vandetanib-resistant RET(G810A) mutant, highlighting its distinct binding profile and potential for overcoming resistance mechanisms. []

Relevance: While the papers don't directly compare the structures of cabozantinib and vandetanib hydrochloride, they are frequently discussed together as treatment options for MTC, implying a structural relationship and shared mechanisms of action through the inhibition of similar tyrosine kinases. [, , , , ]

Lenvatinib

Relevance: The papers group lenvatinib and vandetanib hydrochloride together as tyrosine kinase inhibitors, suggesting structural similarities. [, ] Both compounds exhibit inhibitory activity against multiple tyrosine kinases involved in tumor growth and angiogenesis, highlighting their shared therapeutic targets.

Properties

CAS Number

524722-52-9

Product Name

Vandetanib hydrochloride

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride

Molecular Formula

C22H25BrClFN4O2

Molecular Weight

511.8 g/mol

InChI

InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H

InChI Key

KVBQCJXMSFJOFP-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.